
platinum(2+) bis(prop-2-en-1-ylbenzenide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Platinum(2+) bis(prop-2-en-1-ylbenzenide) is a coordination compound featuring a platinum ion coordinated with two prop-2-en-1-ylbenzenide ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of platinum(2+) bis(prop-2-en-1-ylbenzenide) typically involves the reaction of a platinum(II) precursor, such as platinum(II) chloride, with prop-2-en-1-ylbenzenide ligands under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and may require the use of a solvent like dichloromethane or toluene. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired complex.
Industrial Production Methods
Industrial production of platinum(2+) bis(prop-2-en-1-ylbenzenide) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
Platinum(2+) bis(prop-2-en-1-ylbenzenide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of platinum.
Reduction: It can be reduced to lower oxidation states or even elemental platinum.
Substitution: Ligands in the complex can be substituted with other ligands, leading to the formation of new complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be facilitated by using ligands like phosphines or amines under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield platinum(IV) complexes, while reduction can produce platinum(0) or platinum(I) species. Substitution reactions result in new platinum(II) complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, platinum(2+) bis(prop-2-en-1-ylbenzenide) is used as a catalyst in various organic reactions, including hydrogenation, oxidation, and carbon-carbon coupling reactions. Its unique coordination environment allows for selective activation of substrates, making it valuable in synthetic chemistry.
Biology and Medicine
In biology and medicine, this compound is explored for its potential as an anticancer agent. Platinum-based compounds are known for their ability to bind to DNA and disrupt cellular processes, leading to cell death. Research is ongoing to evaluate the efficacy and safety of platinum(2+) bis(prop-2-en-1-ylbenzenide) in cancer treatment.
Industry
In industry, platinum(2+) bis(prop-2-en-1-ylbenzenide) is used in the development of advanced materials, such as conductive polymers and nanomaterials. Its catalytic properties are also leveraged in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of platinum(2+) bis(prop-2-en-1-ylbenzenide) involves its ability to coordinate with various substrates, facilitating chemical transformations. In biological systems, the compound can bind to DNA, forming cross-links that inhibit DNA replication and transcription. This leads to the activation of apoptotic pathways, resulting in cell death. The specific molecular targets and pathways involved depend on the nature of the ligands and the cellular context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Platinum(2+) bis(phenylacetylide): Similar in structure but with phenylacetylide ligands.
Platinum(2+) bis(allylbenzene): Features allylbenzene ligands instead of prop-2-en-1-ylbenzenide.
Platinum(2+) bis(benzyl): Contains benzyl ligands.
Uniqueness
Platinum(2+) bis(prop-2-en-1-ylbenzenide) is unique due to the presence of prop-2-en-1-ylbenzenide ligands, which provide distinct electronic and steric properties. These properties influence the compound’s reactivity and stability, making it suitable for specific applications that other similar compounds may not be able to achieve.
Eigenschaften
CAS-Nummer |
36344-09-9 |
|---|---|
Molekularformel |
C18H18Pt |
Molekulargewicht |
429.426 |
IUPAC-Name |
platinum(2+);prop-2-enylbenzene |
InChI |
InChI=1S/2C9H9.Pt/c2*1-2-6-9-7-4-3-5-8-9;/h2*2-5,7H,1,6H2;/q2*-1;+2 |
InChI-Schlüssel |
XFCPINBQAAHKRM-UHFFFAOYSA-N |
SMILES |
C=CCC1=CC=CC=[C-]1.C=CCC1=CC=CC=[C-]1.[Pt+2] |
Synonyme |
IBA; 7-Hydroxy-2(S)-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chroman-4-one |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(E)-(1,3-Benzoxazol-2-ylhydrazinylidene)methyl]-2,6-ditert-butylphenol](/img/new.no-structure.jpg)

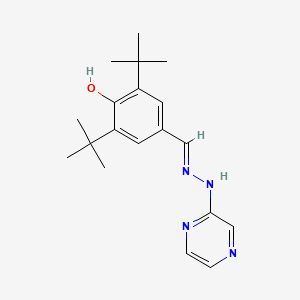
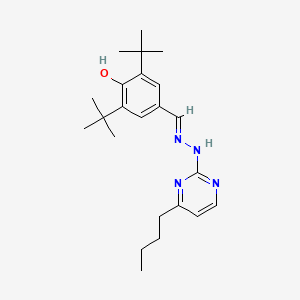
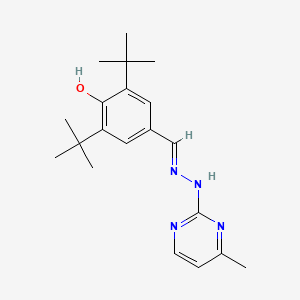
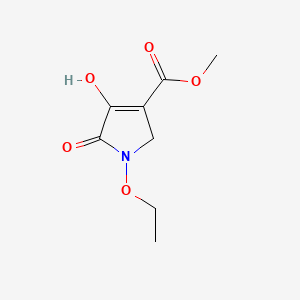
![5-amino-4-{[3-(trifluoromethyl)phenyl]diazenyl}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B1191468.png)
![5-amino-4-[(3-methoxyphenyl)diazenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B1191470.png)
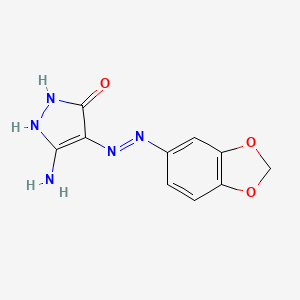
![5-amino-4-[(2-fluorophenyl)diazenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B1191472.png)
![2-amino-3-[(4-ethoxyphenyl)diazenyl]-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1191474.png)
![2-amino-3-[(3-methoxyphenyl)diazenyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1191476.png)
![2-amino-3-[(3-methoxyphenyl)diazenyl]-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1191480.png)
![4-[(2-Amino-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-yl)diazenyl]benzenesulfonamide](/img/structure/B1191482.png)
